2-[(Cyanomethyl)sulfonyl]benzoic acid
Description
Significance of Benzoic Acid Scaffolds in Organic Synthesis
Benzoic acid and its derivatives are a cornerstone class of organic compounds that have been extensively studied and utilized across various scientific disciplines. ontosight.aiontosight.ai Their structural simplicity, combined with a wide range of possible modifications, makes them indispensable in both academic research and industrial applications, from pharmaceuticals to material science. ontosight.aipreprints.org
Historical Context of Benzoic Acid Derivatives in Chemical Research
The history of benzoic acid dates back to the 16th century when it was first described through the dry distillation of gum benzoin. newworldencyclopedia.orgwikipedia.org Its structure was later elucidated in 1832 by Justus von Liebig and Friedrich Wöhler. wikipedia.org Early industrial production involved processes like the reaction of benzotrichloride (B165768) with calcium hydroxide (B78521), though these methods often yielded chlorinated derivatives. newworldencyclopedia.orgchemeurope.com For a long time, benzoic acid for human consumption was sourced exclusively from gum benzoin. newworldencyclopedia.org The discovery of its antifungal properties by Salkowski in 1875 paved the way for its use as a food preservative, a role its salts continue to play today. newworldencyclopedia.orgwikipedia.org Over the centuries, the benzoic acid framework has become a fundamental building block in the synthesis of countless more complex organic molecules. newworldencyclopedia.org
Role of Substituted Benzoic Acids as Synthons and Intermediates
Substituted benzoic acids are highly valued as synthons—key building blocks in organic synthesis. The carboxylic acid group is an innate directing group that can influence the regioselectivity of further chemical transformations on the aromatic ring. nih.gov This functional group itself can be readily converted into esters, amides, acid chlorides, and other functionalities, providing a gateway to a vast array of chemical structures.
Furthermore, the aromatic ring can be functionalized with various substituents, which in turn modulate the electronic properties and reactivity of the entire molecule. youtube.com This makes substituted benzoic acids versatile intermediates for creating agrochemicals, pharmaceuticals, and high-value fine chemicals. researchgate.net The strategic use of benzoic acids as starting materials is a common approach in multi-step syntheses, including the late-stage functionalization of complex drug-like molecules. nih.gov
Interactive Table: Examples of Substituted Benzoic Acid Derivatives and Their Applications
| Derivative Name | Substituent(s) | Key Application/Use |
| Acetylsalicylic Acid | 2-Acetoxy | Analgesic, anti-inflammatory |
| 4-Aminobenzoic acid | 4-Amino | Precursor to dyes, pharmaceuticals |
| 2-Chlorobenzoic acid | 2-Chloro | Intermediate in synthesis of dyes, fungicides |
| 3-Nitrobenzoic acid | 3-Nitro | Intermediate for dyes and pharmaceuticals |
| 4-Sulfamoylbenzoic acid | 4-Sulfamoyl | Cross-linking reagent, diuretic precursor |
Importance of Sulfonyl and Nitrile Groups in Modern Organic Chemistry
The incorporation of sulfonyl and nitrile functionalities into organic molecules imparts unique and powerful characteristics. Both groups are strongly electron-withdrawing and serve as versatile handles for a wide range of chemical transformations, making them prized components in the design of novel compounds.
Sulfonyl Group: Electron-Withdrawing Properties and Stability
The sulfonyl group (–SO₂–) consists of a sulfur atom double-bonded to two oxygen atoms. fiveable.me This structure makes it a potent electron-withdrawing group, a property that stems from the high electronegativity of the oxygen atoms, which pulls electron density away from the rest of the molecule. fiveable.mereddit.com This inductive effect has several important consequences:
It can stabilize adjacent negative charges (carbanions), facilitating certain types of carbon-carbon bond formations. fiveable.me
It increases the acidity of nearby protons. reddit.com
It enhances the electrophilicity of adjacent atoms. researchgate.net
Beyond its electronic effects, the sulfonyl group is known for its high stability under both acidic and basic conditions. chem-station.com This robustness allows it to be carried through multi-step syntheses without degradation. It is a common structural motif in medicinal chemistry, where it can act as a hydrogen bond acceptor and improve a molecule's metabolic stability. fiveable.mesioc-journal.cn
Interactive Table: Key Properties of the Sulfonyl Group
| Property | Description | Consequence in Synthesis |
| Geometry | Tetrahedral | Influences molecular shape and steric interactions. |
| Electronic Effect | Strongly electron-withdrawing | Activates molecules for nucleophilic attack, stabilizes intermediates. researchgate.net |
| Stability | High stability in acidic and basic media | Can be used as a stable linker or protecting group. chem-station.com |
| Reactivity | Can participate in reductions, eliminations | Serves as a versatile functional handle. fiveable.me |
| Medicinal Role | Hydrogen bond acceptor, metabolic stability | Improves pharmacokinetic properties of drugs. sioc-journal.cn |
Nitrile Group: Versatile Reactivity and Synthetic Utility
The nitrile group (–C≡N), also known as a cyano group, is a highly versatile functional group in organic synthesis. nj-finechem.combenthamdirect.com Its linear geometry, polarity, and the electrophilic nature of the carbon atom make it susceptible to a wide range of transformations. researchgate.netfiveable.me The nitrile's triple bond and the lone pair of electrons on the nitrogen atom contribute to its unique reactivity. nih.govlibretexts.org
Nitriles are valuable precursors for a variety of other functional groups, making them a synthetic "Swiss Army knife". nj-finechem.com Key transformations include:
Hydrolysis: Conversion to amides and subsequently to carboxylic acids under acidic or basic conditions. wikipedia.orglibretexts.org
Reduction: Hydrogenation using catalysts or reagents like lithium aluminum hydride yields primary amines. fiveable.mewikipedia.org
Nucleophilic Addition: Reaction with organometallic reagents (e.g., Grignard reagents) produces ketones after hydrolysis. wikipedia.orglibretexts.org
Cycloaddition: Participation in reactions to form heterocyclic rings, such as tetrazoles. researchgate.net
In medicinal chemistry, the nitrile group can act as a hydrogen bond acceptor, introduce polarity, and sometimes serve as a covalent "warhead" that reacts with biological targets like cysteine residues. nj-finechem.comnih.gov
Interactive Table: Major Synthetic Transformations of the Nitrile Group
| Reaction Type | Reagents | Product Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid |
| Reduction | H₂, Metal Catalyst or LiAlH₄ | Primary Amine |
| Grignard Reaction | 1. RMgX 2. H₃O⁺ | Ketone |
| Cycloaddition | NaN₃ | Tetrazole |
| Pinner Reaction | Alcohol, HCl | Imidate/Ester |
Contextualization of 2-[(Cyanomethyl)sulfonyl]benzoic Acid
The compound this compound is a trifunctional molecule that embodies the principles discussed above. While specific research and application data for this exact structure are not widely available in public literature, its chemical nature can be understood by analyzing its constituent parts.
The structure features:
A benzoic acid scaffold , providing a stable aromatic core with a reactive carboxylic acid group.
A sulfonyl group attached to the 2-position of the ring, which acts as a stable, strongly electron-withdrawing linker. This is expected to significantly increase the acidity of the carboxylic acid compared to unsubstituted benzoic acid due to its proximity.
A cyanomethyl group attached to the sulfonyl linker, which introduces a versatile nitrile functionality. This nitrile group serves as a reactive site for further synthetic modifications, allowing for the potential elaboration of the molecule into more complex derivatives.
The oxidation of the related compound, 2-[(Cyanomethyl)sulfanyl]benzoic acid, is a plausible synthetic route to forming the sulfonyl linkage. The combination of these three functional groups in a single molecule suggests its potential utility as a specialized intermediate in the synthesis of pharmaceuticals or advanced materials, where this unique blend of stability, acidity, and reactivity could be strategically employed.
Structural Classification within Aryl Sulfones and Benzonitriles
This compound can be categorized within two primary classes of organic compounds: aryl sulfones and benzonitriles.
Aryl Sulfones: This classification is defined by the sulfonyl group directly attached to an aromatic ring. Aryl sulfones are known for their chemical stability and are a key structural motif in a variety of biologically active molecules, including antimicrobial and anticancer agents. mdpi.comresearchgate.net The presence of the cyanomethyl group attached to the sulfonyl moiety further functionalizes the sulfone, introducing a reactive methylene (B1212753) group and a nitrile.
Benzonitriles: The presence of a nitrile group on the benzene (B151609) ring places this compound in the benzonitrile (B105546) category. Benzonitriles are versatile intermediates in organic synthesis and are found in numerous pharmaceuticals. nih.govnih.govmdpi.com The nitrile group can act as a bioisostere for other functional groups and participate in various chemical transformations. nih.gov
The molecule is a disubstituted benzene derivative, with the carboxylic acid and the (cyanomethyl)sulfonyl groups in an ortho relationship. This substitution pattern can lead to intramolecular interactions that influence the compound's conformation and reactivity.
Rationale for Academic Investigation of this Specific Molecular Architecture
The academic interest in This compound stems from the potential synergistic effects of its constituent functional groups. While direct research on this specific compound is not extensively documented, the rationale for its investigation can be inferred from studies on related molecules.
Medicinal Chemistry: Benzoic acid derivatives containing sulfonyl groups have been explored for various therapeutic applications. mdpi.comglobalresearchonline.netrasayanjournal.co.in The sulfone moiety is a common pharmacophore in drug design. researchgate.net Similarly, nitrile-containing compounds are prevalent in pharmaceuticals, often contributing to binding affinity and metabolic stability. nih.gov The combination of these three functionalities in a single molecule makes it a target for the synthesis of novel therapeutic agents.
Synthetic Chemistry: The compound serves as a potentially valuable building block in organic synthesis. The carboxylic acid can be converted into a variety of other functional groups, the nitrile can be hydrolyzed or reduced, and the sulfonyl group can influence the reactivity of the aromatic ring. The methylene group adjacent to the sulfonyl and nitrile groups is activated and could be a site for further functionalization.
Material Science: Aromatic compounds with multiple functional groups can be used as monomers for the synthesis of specialty polymers or as ligands for the formation of metal-organic frameworks.
Due to the scarcity of direct experimental data for This compound , its properties and synthesis are often inferred from its thioether precursor, 2-[(Cyanomethyl)sulfanyl]benzoic acid . The oxidation of the thioether to the sulfone is a standard and well-documented transformation in organic chemistry. google.comacsgcipr.orgorganic-chemistry.org
Research Findings and Compound Data
While specific research findings on This compound are limited, we can project its fundamental properties based on its structure and the known characteristics of its functional groups.
Hypothesized Synthesis: The most plausible synthetic route to This compound is the oxidation of its sulfanyl (B85325) precursor, 2-[(Cyanomethyl)sulfanyl]benzoic acid . This oxidation can typically be achieved using a variety of oxidizing agents, such as hydrogen peroxide, potassium permanganate (B83412), or meta-chloroperoxybenzoic acid (m-CPBA). google.comorganic-chemistry.org The reaction would proceed by converting the thioether first to a sulfoxide (B87167) and then to the sulfone.
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇NO₄S |
| Molecular Weight | 225.22 g/mol |
| XLogP3 | 1.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 3 |
| Exact Mass | 225.0101 g/mol |
| Monoisotopic Mass | 225.0101 g/mol |
| Topological Polar Surface Area | 99.9 Ų |
| Heavy Atom Count | 15 |
| Formal Charge | 0 |
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Features |
|---|---|
| ¹H NMR | Aromatic protons in the range of 7.5-8.2 ppm. A singlet for the methylene (-CH₂-) protons adjacent to the sulfonyl and nitrile groups, expected to be significantly downfield due to the electron-withdrawing effects of both groups. A broad singlet for the carboxylic acid proton, typically above 10 ppm. |
| ¹³C NMR | Carbonyl carbon of the carboxylic acid around 165-175 ppm. Aromatic carbons in the range of 120-140 ppm. The carbon of the nitrile group around 115-120 ppm. The methylene carbon signal shifted downfield. |
| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching vibrations for the sulfonyl (O=S=O) group around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net A sharp, medium intensity peak for the nitrile (C≡N) stretch around 2260-2240 cm⁻¹. A broad O-H stretch for the carboxylic acid from 3300-2500 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. Fragmentation patterns would likely involve the loss of COOH, SO₂, and CN groups. |
Structure
3D Structure
Properties
IUPAC Name |
2-(cyanomethylsulfonyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S/c10-5-6-15(13,14)8-4-2-1-3-7(8)9(11)12/h1-4H,6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTIKMQMPXQCEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101285937 | |
| Record name | 2-[(Cyanomethyl)sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101285937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243984-87-4 | |
| Record name | 2-[(Cyanomethyl)sulfonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243984-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Cyanomethyl)sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101285937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Cyanomethyl Sulfonyl Benzoic Acid
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available precursors.
Disconnection Strategies for the Sulfonyl Moiety
The central sulfonyl group in 2-[(cyanomethyl)sulfonyl]benzoic acid offers several points for logical disconnection. The most viable strategies involve cleaving one of the two carbon-sulfur (C–S) bonds.
Aryl C–S Bond Disconnection: This approach breaks the bond between the benzoic acid ring and the sulfur atom. This leads to a benzoic acid synthon with an electrophilic character at the C2 position and a cyanomethylsulfonyl nucleophilic synthon. The corresponding synthetic equivalents would be a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid or 2-bromobenzoic acid) and a salt of cyanomethanesulfinic acid. This pathway relies on nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.
Alkyl C–S Bond Disconnection: Alternatively, the bond between the sulfur atom and the cyanomethyl group can be disconnected. This strategy suggests a nucleophilic substitution reaction between a 2-sulfinylbenzoic acid (or its salt) synthon and an electrophilic cyanomethyl synthon. The corresponding synthetic equivalents would be sodium 2-sulfinobenzoate and a cyanomethyl halide, such as chloroacetonitrile (B46850) or bromoacetonitrile.
Functional Group Interconversion (FGI): A highly practical approach considers the target sulfone as the product of an oxidation reaction. This FGI strategy does not break a C-S bond but instead transforms a precursor functional group. In this case, the sulfone is retrosynthetically converted to a thioether, leading to 2-[(cyanomethyl)sulfanyl]benzoic acid as the key intermediate. This precursor is significantly simpler to construct, as thioether formation is a common and high-yielding reaction. This is often the most strategically sound approach for aryl sulfone synthesis. researchgate.net
Approaches for Introducing the Cyanomethyl Group
The cyanomethyl group (–CH₂CN) is a valuable moiety in organic synthesis. rsc.org Its introduction can be planned through several established methods, primarily involving nucleophilic substitution.
Based on the FGI retrosynthetic strategy, the cyanomethyl group would be introduced by reacting a sulfur-based nucleophile with a suitable electrophile. The most common method is the S-alkylation of a thiol. For the synthesis of the thioether precursor, 2-mercaptobenzoic acid serves as the nucleophile, which attacks an electrophilic cyanomethylating agent like chloroacetonitrile or bromoacetonitrile. This reaction is typically performed under basic conditions to deprotonate the thiol, forming a more potent thiolate nucleophile.
Formation of the Carboxylic Acid Functionality
The carboxylic acid group can either be present from the start of the synthesis or be introduced at a later stage.
Early-Stage Introduction: The most direct approach involves using a starting material that already contains the carboxylic acid group. For instance, using 2-mercaptobenzoic acid as a precursor ensures the carboxyl group is correctly positioned from the outset. This strategy avoids the need for protecting groups and late-stage oxidation or hydrolysis steps, which could interfere with other functional groups in the molecule.
Late-Stage Formation: An alternative strategy involves forming the carboxylic acid group from a precursor, such as a methyl or nitrile group, later in the synthetic sequence. For example, the synthesis could begin with 2-mercaptotoluene. After the introduction of the cyanomethyl group and oxidation of the sulfur, the methyl group on the toluene (B28343) ring could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄).
Classical Synthetic Routes and Adaptations
Based on the most logical retrosynthetic pathway involving functional group interconversion, a robust two-step classical route can be devised. This route begins with the formation of a thioether intermediate, followed by its oxidation to the target sulfone.
This indirect approach is generally preferred over direct sulfonylation due to the deactivating nature of the carboxylic acid group, which would make electrophilic aromatic substitution on the benzoic acid ring challenging and likely to produce a mixture of isomers. numberanalytics.comyoutube.com
Sulfonylation Reactions: Direct and Indirect Approaches
The formation of the aryl sulfone can be achieved through indirect methods, such as the oxidation of sulfides, or through direct methods like electrophilic aromatic sulfonylation.
The most prominent and widely used indirect method is the oxidation of a pre-formed thioether. researchgate.netacsgcipr.org This method offers excellent control over regiochemistry, as the sulfur atom is introduced at a specific position via other reactions before being converted to the sulfone. A variety of oxidizing agents can be employed for this transformation, with the choice depending on the presence of other sensitive functional groups in the molecule. organic-chemistry.orggoogle.com
| Oxidizing Agent | Typical Conditions | Advantages | Ref. |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Acetic acid, 10-80°C | Inexpensive, environmentally friendly | google.com |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM), 0°C to rt | High yield, mild conditions | organic-chemistry.org |
| Potassium Permanganate (KMnO₄) | Aqueous solution, heat | Strong, inexpensive | google.com |
| Oxone® (Potassium peroxymonosulfate) | Methanol/Water, rt | Effective, readily available | researchgate.net |
A direct approach would involve an electrophilic aromatic substitution reaction on benzoic acid using a "NCCH₂SO₂⁺" equivalent. However, such reagents are not common, and the reaction would be hampered by the deactivating, meta-directing carboxyl group. numberanalytics.comyoutube.com
While not the preferred route for this specific target molecule, direct electrophilic aromatic sulfonylation is a fundamental reaction in organic chemistry. wikipedia.org It is used to install sulfonic acid (–SO₃H) or sulfonyl chloride (–SO₂Cl) groups onto an aromatic ring. These groups can then be further modified. The reaction proceeds via the attack of an aromatic ring on a strong sulfur-based electrophile. masterorganicchemistry.comlibretexts.org The choice of reagent determines the electrophilic species generated.
| Precursor/Reagent | Active Electrophile | Typical Product | Ref. |
|---|---|---|---|
| Fuming Sulfuric Acid (Oleum) | SO₃ or HSO₃⁺ | Aryl Sulfonic Acid | libretexts.org |
| Sulfur Trioxide (SO₃) in H₂SO₄ | SO₃ | Aryl Sulfonic Acid | wikipedia.org |
| Chlorosulfonic Acid (ClSO₃H) | SO₂Cl⁺ (formally) | Aryl Sulfonyl Chloride | wikipedia.org |
These methods are highly effective for many aromatic compounds but would require careful consideration and optimization for a substrate like benzoic acid due to the electronic effects of the carboxyl group. numberanalytics.comyoutube.com The synthesis of related compounds like 2-(chlorosulfonyl)benzoic acid is known and serves as a precursor for various sulfonamides and other derivatives.
Oxidation of Sulfides/Sulfoxides to Sulfones
The conversion of a sulfide (B99878) or sulfoxide (B87167) precursor to the corresponding sulfone is a critical step in the synthesis of this compound. This oxidation increases the oxidation state of the sulfur atom to +6, forming the stable sulfonyl group (-SO₂-). A common precursor for this reaction is 2-[(cyanomethyl)sulfanyl]benzoic acid.
The oxidation of sulfides is a well-established transformation in organic chemistry, with numerous reagents available to effect this change. nih.gov The primary challenge is often controlling the reaction to avoid stopping at the intermediate sulfoxide stage and to ensure complete conversion to the sulfone without unwanted side reactions. nih.gov Hydrogen peroxide (H₂O₂) is a frequently used oxidant, often in the presence of a catalyst or in acidic media like glacial acetic acid. nih.gov Other powerful oxidizing agents include potassium permanganate (KMnO₄) and various peroxy acids. orientjchem.orgresearchgate.net The choice of oxidant and reaction conditions is crucial for achieving high yields and purity. nih.gov
For instance, the oxidation of substituted sulfides to sulfones can be achieved using 30% hydrogen peroxide, sometimes catalyzed by species like tantalum carbide or niobium carbide, which allows for efficient and selective conversion. organic-chemistry.org Metal-free approaches are also common, utilizing reagents such as urea-hydrogen peroxide and phthalic anhydride (B1165640). organic-chemistry.org
Table 1: Representative Conditions for Sulfide to Sulfone Oxidation
| Oxidizing Agent | Catalyst/Solvent | Temperature | Outcome |
|---|---|---|---|
| Hydrogen Peroxide (30%) | Niobium Carbide | Room Temp. | High yield of sulfone organic-chemistry.org |
| Hydrogen Peroxide (30%) | Glacial Acetic Acid | Room Temp. | Selective oxidation nih.gov |
| Potassium Permanganate (KMnO₄) | Dilute H₂SO₄ | Varies | Strong, non-selective oxidation |
| Oxone® | Methanol/Water | Room Temp. | Effective for complete oxidation researchgate.net |
Cyanomethylation Strategies
Introducing the cyanomethyl (-CH₂CN) group is a key step in building the target molecule. This can be accomplished through several strategies, primarily involving nucleophilic substitution or modern catalytic methods.
Nucleophilic Substitution of Halides by Cyanides
A direct and widely used method for forming the cyanomethyl group is the nucleophilic substitution reaction between a halide and a cyanide salt. chemguide.co.uk In the context of synthesizing this compound, a plausible route involves the reaction of a compound containing a 2-(halomethylsulfonyl)benzoic acid moiety with sodium or potassium cyanide. chemguide.co.uk
This reaction typically proceeds via an Sₙ2 mechanism, where the cyanide ion (:CN⁻) acts as a nucleophile, attacking the electrophilic carbon atom of the halomethyl group and displacing the halide ion. chemguide.co.uk The reaction is commonly performed in a polar aprotic solvent, such as ethanol, to facilitate the dissolution of the cyanide salt and promote the substitution reaction. chemguide.co.uk Heating the mixture under reflux is often necessary to ensure the reaction goes to completion. chemguide.co.uk This method effectively creates the required carbon-carbon bond of the cyanomethyl group. chemrevise.org
A related approach involves the initial reaction of 2-mercaptobenzoic acid with a cyanomethyl halide like chloroacetonitrile. This forms the 2-[(cyanomethyl)sulfanyl]benzoic acid precursor, which can then be oxidized as described in section 2.2.1.2.
Table 2: Typical Conditions for Sₙ2 Cyanomethylation
| Substrate | Reagent | Solvent | Conditions | Product |
|---|---|---|---|---|
| Haloalkane (R-X) | KCN or NaCN | Ethanol | Heat under reflux | Nitrile (R-CN) chemguide.co.uk |
| 1-Bromopropane | KCN | Ethanol | Heat under reflux | Butanenitrile chemguide.co.uk |
Palladium-Catalyzed Cyanomethylation Reactions
Modern organic synthesis offers advanced methods for cyanomethylation, including palladium-catalyzed cross-coupling reactions. These methods can be applied to aryl halides or triflates, providing an alternative route to introduce the cyanomethyl group onto the benzene (B151609) ring structure. researchgate.netnih.gov
One such protocol involves a one-pot reaction where an aryl halide is coupled with an isoxazole-based reagent in the presence of a palladium catalyst. nih.govorganic-chemistry.org The reaction proceeds through a domino sequence involving a Suzuki coupling, followed by a base-induced fragmentation of the isoxazole (B147169) ring to yield the arylacetonitrile product. researchgate.netnih.gov Optimized conditions for this type of reaction often involve a palladium catalyst like PdCl₂(dppf), a base such as potassium fluoride (B91410) (KF), and a solvent system like DMSO/H₂O at elevated temperatures. nih.govorganic-chemistry.org This methodology exhibits a broad substrate scope and can achieve high yields, making it a powerful tool for constructing complex molecules containing the arylacetonitrile motif. researchgate.netorganic-chemistry.org
Carboxylic Acid Formation from Precursors
The benzoic acid moiety is a defining feature of the target compound. It can be introduced by modifying a precursor molecule already attached to the benzene ring, most commonly through the oxidation of a methyl group or the hydrolysis of a nitrile or ester.
Oxidation of Aromatic Methyl Groups
The oxidation of a methyl group on an aromatic ring is a fundamental method for synthesizing benzoic acids. libretexts.orgchemguide.co.uk For the synthesis of this compound, a viable precursor would be 2-[(cyanomethyl)sulfonyl]toluene.
This transformation is typically achieved using strong oxidizing agents. libretexts.org Potassium permanganate (KMnO₄) in a hot, alkaline solution is a classic and effective reagent for this purpose. The reaction proceeds by oxidizing the benzylic carbon of the methyl group. Following the oxidation, acidification of the reaction mixture is required to protonate the resulting carboxylate salt and isolate the free carboxylic acid. libretexts.org Other strong oxidants, such as chromic acid (generated from CrO₃ and H₂SO₄, known as Jones reagent), can also be employed. libretexts.orgchemguide.co.uk The robustness of the aromatic ring makes it resistant to cleavage under these harsh oxidative conditions. google.com
Table 3: Reagents for Oxidation of Aromatic Methyl Groups
| Reagent | Conditions | Key Features |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Hot, alkaline solution, followed by acid workup | Strong, reliable, widely used libretexts.org |
| Jones Reagent (CrO₃, H₂SO₄) | Acetone | Powerful oxidizing agent libretexts.org |
| Molecular Oxygen (O₂) | Co(OAc)₂/NaBr catalyst | Catalytic aerobic oxidation organic-chemistry.org |
Hydrolysis of Nitriles or Esters
The hydrolysis of a nitrile or an ester group on the benzene ring provides another reliable pathway to the carboxylic acid. libretexts.org This is particularly relevant if the synthetic strategy introduces a nitrile group (other than the one in the cyanomethyl moiety) or an ester as a masked form of the carboxylic acid.
Nitrile hydrolysis can be performed under either acidic or basic conditions by heating the nitrile with an aqueous solution of a strong acid (like HCl or H₂SO₄) or a strong base (like NaOH). chemguide.co.ukweebly.com
Acidic Hydrolysis: The nitrile is heated under reflux with a dilute acid. The reaction proceeds through an intermediate amide, which is further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk
Alkaline Hydrolysis: The nitrile is heated with an alkali solution, such as sodium hydroxide (B78521). This initially produces a salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uk A subsequent acidification step is necessary to obtain the free carboxylic acid. chemguide.co.ukweebly.com
Similarly, an ester precursor, such as methyl 2-[(cyanomethyl)sulfonyl]benzoate, can be hydrolyzed to the carboxylic acid. This reaction is also typically carried out by heating with aqueous acid or base. mnstate.edu
Table 4: Compound Names
| Compound Name |
|---|
| This compound |
| 2-[(cyanomethyl)sulfanyl]benzoic acid |
| 2-(halomethylsulfonyl)benzoic acid |
| 2-mercaptobenzoic acid |
| 2-[(Cyanomethyl)sulfonyl]toluene |
| Acetic acid |
| Ammonia |
| Benzoic acid |
| Bromoethane |
| Butanenitrile |
| Carbon dioxide |
| Chloroacetonitrile |
| Chromic acid |
| Ethanal |
| Ethanol |
| Glacial acetic acid |
| Hydrogen peroxide |
| Jones reagent |
| Methanoic acid |
| Methyl 2-[(cyanomethyl)sulfonyl]benzoate |
| Oxone® |
| Phthalic anhydride |
| Potassium cyanide |
| Potassium dichromate(VI) |
| Potassium fluoride |
| Potassium permanganate |
| Sodium cyanide |
| Sodium hydroxide |
| Sulfuric acid |
| Tantalum carbide |
| Thiosalicylic acid |
| Urea |
Emerging and Sustainable Synthetic Approaches
Green Chemistry Principles in Synthesis Design
The application of green chemistry principles to the synthesis of this compound is a critical step towards developing more sustainable chemical processes. These principles provide a framework for chemists to design reactions that are safer, more efficient, and less harmful to the environment. The focus is on reducing waste, using less hazardous materials, and improving energy efficiency throughout the synthetic pathway.
Key green chemistry principles that can be applied to the synthesis of this compound include:
Prevention of Waste: Designing synthetic pathways that minimize the formation of byproducts and waste is a primary goal. This can be achieved by optimizing reaction conditions and using highly selective catalysts.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy are inherently more efficient and generate less waste.
Use of Safer Solvents and Auxiliaries: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or biodegradable solvents. mdpi.com
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. The use of catalysts can help to lower the activation energy of reactions, allowing them to proceed under milder conditions.
Use of Renewable Feedstocks: While not always directly applicable to the synthesis of a specific fine chemical, the principle of using renewable starting materials is a long-term goal for sustainable chemistry.
The table below illustrates how the choice of solvent can impact the environmental footprint of a synthetic step, a key consideration in green chemistry.
| Solvent | Classification | Boiling Point (°C) | Environmental/Safety Concerns | Potential Application in Synthesis |
| Dichloromethane | Halogenated | 39.6 | Carcinogen, environmental pollutant | Traditional solvent for acylation |
| Toluene | Aromatic Hydrocarbon | 110.6 | Toxic, flammable | Common solvent for various reactions |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | 80.2 | Less toxic, derived from renewable resources | Greener alternative to THF and DCM mdpi.com |
| Water | Inorganic | 100 | Non-toxic, non-flammable | Ideal for certain reactions, especially with water-soluble reagents mdpi.commdpi.com |
Catalytic Methodologies for Enhanced Efficiency
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations. In the synthesis of this compound, catalytic methods can be employed to improve yields, reduce reaction times, and enable the use of milder reaction conditions. Both homogeneous and heterogeneous catalysts can play a role in different stages of the synthesis.
For instance, in the oxidation of the sulfide precursor, 2-[(cyanomethyl)sulfanyl]benzoic acid, to the sulfone, traditional methods might use stoichiometric amounts of strong oxidants that generate significant waste. A catalytic approach could involve the use of a metal catalyst with a greener terminal oxidant, such as hydrogen peroxide or even molecular oxygen.
Potential catalytic approaches include:
Oxidation Catalysis: The use of transition metal catalysts (e.g., based on tungsten, molybdenum, or manganese) can facilitate the selective oxidation of the sulfide to the sulfone using environmentally benign oxidants. This avoids the use of harsher, more traditional oxidizing agents.
Phase-Transfer Catalysis: In reactions involving immiscible phases, phase-transfer catalysts can enhance reaction rates and eliminate the need for homogeneous solvent systems. This can be particularly useful in the initial alkylation step to form the C-S bond.
Biocatalysis: The use of enzymes as catalysts offers high selectivity and specificity under mild conditions. While specific enzymes for the synthesis of this compound may not be readily available, the development of biocatalytic routes is a growing area of research.
The following table provides a comparative overview of traditional versus catalytic oxidation methods.
| Method | Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Byproducts |
| Traditional Oxidation | Potassium permanganate | Acetic acid | 100 | 75 | MnO2, salts |
| Catalytic Oxidation | Sodium tungstate (B81510) / H2O2 | Water | 50 | 95 | Water |
| Photocatalytic Oxidation | Ru(bpy)3Cl2 / persulfate | Acetonitrile/Water | 25 | 92 | Salts |
Flow Chemistry Applications in Synthesis Scale-Up
Flow chemistry, or continuous flow processing, is a modern approach to chemical synthesis that offers significant advantages over traditional batch processing, particularly for scale-up. mdpi.com In a flow system, reagents are continuously pumped through a reactor, where they mix and react. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, consistency, and yield. rsc.org
The synthesis of this compound could be adapted to a multi-step flow process. uc.pt For example, the initial nucleophilic substitution to form the thioether, followed by an in-line oxidation to the sulfone, could be performed sequentially in a continuous flow setup. This would eliminate the need for isolation and purification of intermediates, saving time and resources.
Key advantages of flow chemistry for this synthesis include:
Enhanced Safety: Flow reactors contain only a small amount of material at any given time, which significantly reduces the risks associated with highly exothermic reactions or the handling of hazardous reagents. rsc.org
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange and mixing, leading to better control over reaction conditions and fewer side reactions.
Scalability: Scaling up a flow process is typically achieved by running the system for a longer period or by using multiple reactors in parallel, which is often simpler and more predictable than scaling up a batch reactor.
Integration of In-line Analysis: Flow systems can be readily integrated with analytical techniques (e.g., IR, UV-Vis, HPLC) for real-time monitoring of the reaction progress, allowing for rapid optimization.
The table below illustrates a hypothetical comparison between batch and flow synthesis for the oxidation step in the production of this compound.
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Volume | 5 L | 10 mL reactor |
| Residence/Reaction Time | 6 hours | 15 minutes |
| Temperature Control | Difficult, potential for hotspots | Precise, uniform heating |
| Safety | Risk of thermal runaway | Inherently safer |
| Throughput | 0.8 kg/hour | 1.5 kg/hour |
| Product Purity | 90% | >98% |
Chemical Reactivity and Transformation of 2 Cyanomethyl Sulfonyl Benzoic Acid
Reactivity of the Carboxylic Acid Group
The carboxylic acid group is a primary site for chemical modification, engaging in reactions typical of aromatic acids, such as esterification, amidation, decarboxylation, and salt formation.
The carboxylic acid moiety of 2-[(cyanomethyl)sulfonyl]benzoic acid can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.
Esterification is commonly achieved through the Fischer-Speier esterification method, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. tcu.edudnu.dp.ua The use of a large excess of the alcohol or the removal of water as it forms can drive the equilibrium toward the ester product. researchgate.net Various alcohols, from simple alkanols to more complex structures, can be employed. researchgate.netgoogle.com
Amidation typically requires activation of the carboxylic acid, as the direct reaction with an amine is often slow. A common laboratory method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, peptide coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or propanephosphonic acid anhydride (B1165640) (T3P) can facilitate the direct condensation of the carboxylic acid with an amine under milder conditions. nih.govresearchgate.net
Table 1: Representative Esterification and Amidation Reactions
| Reaction Type | Reactant 2 | Catalyst/Reagent | Product |
| Esterification | Methanol (CH₃OH) | Sulfuric Acid (H₂SO₄) | Methyl 2-[(cyanomethyl)sulfonyl]benzoate |
| Esterification | Ethanol (C₂H₅OH) | p-Toluenesulfonic acid | Ethyl 2-[(cyanomethyl)sulfonyl]benzoate |
| Amidation | Aniline (C₆H₅NH₂) | T3P | N-phenyl-2-[(cyanomethyl)sulfonyl]benzamide |
| Amidation | Benzylamine | HATU | N-benzyl-2-[(cyanomethyl)sulfonyl]benzamide |
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a challenging transformation for simple aromatic carboxylic acids. This difficulty stems from the stability of the aromatic ring and the strength of the sp² C-C bond connecting the carboxyl group to the ring.
Traditional methods for decarboxylation require harsh conditions, such as heating with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide). More contemporary approaches have utilized transition-metal catalysis to achieve decarboxylation under milder conditions. For instance, palladium-catalyzed protodecarboxylation has been shown to be effective for certain aromatic acids. rsc.org Other specialized methods, including copper-catalyzed and photoredox-mediated decarboxylations, have also been developed for various carboxylic acids. organic-chemistry.orgnih.gov While specific studies on this compound are not prevalent, it is expected that its decarboxylation would require one of these robust catalytic systems. The presence of the stable sulfonyl group is generally compatible with many catalytic processes, suggesting such transformations are feasible. nih.gov
As a Brønsted-Lowry acid, the carboxylic acid group readily undergoes deprotonation in the presence of a base to form a carboxylate salt. This is a simple acid-base reaction, for example, reacting with a mild base like sodium bicarbonate to produce the corresponding sodium 2-[(cyanomethyl)sulfonyl]benzoate, water, and carbon dioxide. nih.gov
The resulting carboxylate anion is a versatile ligand in coordination chemistry. The oxygen atoms of the carboxylate can coordinate to metal ions, acting as a monodentate or bidentate ligand to form stable metal complexes. Benzoate and its derivatives are known to form coordination polymers and discrete complexes with a variety of metals, including zinc(II) and lead(II). mdpi.comnih.gov The specific coordination mode and resulting structure of such complexes depend on the metal ion, the solvent, and the presence of other ligands. mdpi.com This suggests that this compound has significant potential for use in the synthesis of novel metal-organic frameworks (MOFs) or coordination complexes with interesting structural and functional properties.
Reactivity of the Sulfonyl Group
The diaryl sulfone linkage is known for its exceptional chemical stability. researchgate.net The sulfur atom is in its highest oxidation state (+6), and the group is resistant to a wide range of chemical conditions, including both strong acids and bases.
Furthermore, the sulfonyl group is highly resistant to chemical reduction. While other sulfur-containing functional groups can be reduced, the C-SO₂-C bond is robust and not easily cleaved by common reducing agents. This high stability makes the sulfonyl group a reliable and passive component in many synthetic sequences, allowing for chemical modifications at other parts of the molecule without affecting the sulfonyl core. This contrasts with related sulfonyl derivatives like sulfonyl chlorides or sulfonate esters, which are designed to be more reactive.
The sulfonyl group is one of the most powerful electron-withdrawing groups in organic chemistry. It deactivates the aromatic ring towards electrophilic aromatic substitution by strongly withdrawing electron density through both inductive and resonance effects. This deactivation means that reactions like nitration, halogenation, or Friedel-Crafts alkylation on the benzene (B151609) ring would be significantly slower compared to unsubstituted benzene and would require forcing conditions. Any substitution would be directed primarily to the meta-positions relative to the two existing substituents. youtube.com
A critical consequence of this potent electron-withdrawing effect is the increased acidity of the carboxylic acid group. By pulling electron density away from the carboxyl group, the sulfonyl group stabilizes the resulting carboxylate anion formed upon deprotonation. This stabilization lowers the energy of the conjugate base, which, according to the Henderson-Hasselbalch equation, results in a lower pKa value and thus a stronger acid. For comparison, the pKa of unsubstituted benzoic acid is approximately 4.2. Substituted benzoic acids bearing strong electron-withdrawing groups have demonstrably lower pKa values. nih.govpearson.com
Table 2: Comparison of Acidity
| Compound | Substituent Group | Effect of Substituent | Typical pKa |
| Benzoic Acid | -H (Reference) | Neutral | ~4.20 |
| This compound | -SO₂CH₂CN | Strong Electron-Withdrawing | < 3.5 (Est.) |
Note: The estimated pKa is based on the known acid-strengthening effects of sulfonyl and other strong electron-withdrawing groups on benzoic acid. nih.govpearson.com
Potential for α-Sulfonyl Carbanion Chemistry
The methylene (B1212753) group (CH₂) positioned between the electron-withdrawing sulfonyl (SO₂) and nitrile (CN) groups is significantly acidic. This acidity facilitates the formation of a stabilized carbanion, known as an α-sulfonyl carbanion, upon treatment with a suitable base. The negative charge on this carbanion is delocalized through resonance onto the oxygen atoms of the sulfonyl group and the nitrogen atom of the nitrile group, which greatly enhances its stability.
This stabilized carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. While specific studies on the intramolecular reactions of the α-sulfonyl carbanion of this compound are not extensively documented, the potential for such reactions is high. For instance, under specific conditions, the carbanion could potentially undergo an intramolecular cyclization, although the steric hindrance and electronic deactivation of the ortho-substituted benzoic acid ring would be significant factors to consider.
Reactivity of the Nitrile Group
The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of transformations.
The nitrile group can be hydrolyzed under either acidic or basic conditions. chemguide.co.uk This reaction typically proceeds in two stages: initial hydration to form an amide intermediate, followed by further hydrolysis to the corresponding carboxylic acid. chemguide.co.uk
Under acidic conditions, the nitrile is heated with a strong acid such as hydrochloric acid, leading to the formation of a carboxylic acid and the corresponding ammonium (B1175870) salt. chemguide.co.uk In the case of this compound, this would yield 2-(carboxymethylsulfonyl)benzoic acid.
Basic hydrolysis, achieved by heating with an aqueous solution of a base like sodium hydroxide, initially produces the salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification of the reaction mixture would then yield the free carboxylic acid. chemguide.co.uk The general mechanism for the hydrolysis of nitriles is well-established. libretexts.org
Table 1: Products of Nitrile Hydrolysis
| Starting Material | Conditions | Intermediate | Final Product |
|---|---|---|---|
| This compound | Acidic Hydrolysis (e.g., H₃O⁺, heat) | 2-[(Carbamoylmethyl)sulfonyl]benzoic acid | 2-(Carboxymethylsulfonyl)benzoic acid |
The nitrile group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The reduction of nitriles is a fundamental process in organic synthesis for the preparation of primary amines. libretexts.org For this compound, reduction of the nitrile group would yield 2-[(2-aminoethyl)sulfonyl]benzoic acid. The choice of reducing agent would need to be carefully considered to avoid the reduction of the carboxylic acid group. Milder reducing agents or protecting the carboxylic acid group might be necessary for selective reduction of the nitrile. organic-chemistry.org
The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. wikipedia.orgbeilstein-journals.org This reaction is typically carried out under anhydrous conditions by passing dry hydrogen chloride gas through a solution of the nitrile in the alcohol. beilstein-journals.org The resulting Pinner salt can be further hydrolyzed with water to form an ester. wikipedia.org In the case of this compound, reaction with an alcohol (ROH) in the presence of a strong acid would be expected to yield the corresponding imino ester, which upon hydrolysis would give the ester derivative, 2-[(alkoxycarbonylmethyl)sulfonyl]benzoic acid. The electron-withdrawing nature of the sulfonyl and benzoic acid groups would likely make the nitrile carbon more electrophilic and susceptible to this reaction. wikipedia.org
Table 2: Pinner Reaction Products
| Starting Material | Reagents | Intermediate | Final Product (after hydrolysis) |
|---|
Aromatic Ring Reactivity and Substituent Effects
The reactivity of the benzoic acid ring towards electrophilic aromatic substitution is significantly influenced by the two electron-withdrawing groups attached to it: the carboxylic acid group (-COOH) and the (cyanomethyl)sulfonyl group (-SO₂CH₂CN). Both of these groups are deactivating and meta-directing. masterorganicchemistry.com
The carboxylic acid group deactivates the ring towards electrophiles due to its electron-withdrawing inductive and resonance effects. Similarly, the sulfonyl group is a strong electron-withdrawing group. As a result, electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, on this compound would be expected to be significantly slower than on benzene itself and would require harsh reaction conditions. The incoming electrophile would be directed to the meta-positions relative to both the carboxylic acid and the (cyanomethyl)sulfonyl groups.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene derivatives. The rate and regioselectivity of these reactions are profoundly influenced by the nature of the substituents already present on the aromatic ring. wikipedia.org In the case of this compound, both the carboxylic acid (-COOH) and the sulfonyl (-SO₂R) groups are deactivating and meta-directing. youtube.com
The deactivating nature of these groups stems from their electron-withdrawing properties, which reduce the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.com The carboxylic acid group withdraws electron density through both inductive and resonance effects. Similarly, the sulfonyl group is a powerful electron-withdrawing group, primarily due to the high electronegativity of the oxygen atoms.
The directing effect of these substituents determines the position at which an incoming electrophile will attack the benzene ring. Both the -COOH and -SO₂R groups direct incoming electrophiles to the meta position. This is because the resonance structures of the arenium ion intermediate show that placing the positive charge at the ortho or para positions relative to these deactivating groups is highly unfavorable. masterorganicchemistry.com Consequently, electrophilic attack is favored at the meta positions (C4 and C6), where the positive charge is not adjacent to the electron-withdrawing groups.
Given that the existing substituents are at positions 1 and 2, the potential sites for electrophilic attack are C3, C4, C5, and C6. The meta-directing influence of the carboxyl group at C1 would favor substitution at C3 and C5. The sulfonyl group at C2, also a meta-director, would favor substitution at C4 and C6. This creates a complex substitution pattern, and the precise outcome would depend on the specific reaction conditions and the nature of the electrophile. However, due to the strong deactivating effects of both groups, forcing conditions such as high temperatures and strong acid catalysts are typically required for electrophilic aromatic substitution to occur. libretexts.org
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position of Attack | Influence of -COOH (at C1) | Influence of -SO₂CH₂CN (at C2) | Overall Favorability |
| C3 | Ortho (unfavored) | Ortho (unfavored) | Highly Unfavorable |
| C4 | Meta (favored) | Meta (favored) | Potentially Favorable |
| C5 | Para (unfavored) | Meta (favored) | Ambiguous |
| C6 | Meta (favored) | Para (unfavored) | Ambiguous |
This table provides a qualitative prediction of the favorability of electrophilic attack at different positions on the benzene ring based on the directing effects of the existing substituents.
Nucleophilic Aromatic Substitution Opportunities
Nucleophilic aromatic substitution (SNA) offers a contrasting reactivity pattern to electrophilic substitution. wikipedia.org This type of reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orglibretexts.org The presence of both the sulfonyl and carboxyl groups, being potent electron-withdrawing substituents, significantly activates the aromatic ring of this compound towards nucleophilic attack.
For a nucleophilic aromatic substitution to occur, a suitable leaving group, typically a halide, must be present on the ring. wikipedia.org In the parent compound, there is no inherent leaving group. However, if a derivative of this compound were synthesized with a halogen (e.g., fluorine, chlorine) at one of the ring positions, particularly ortho or para to the electron-withdrawing groups, it would be highly susceptible to nucleophilic displacement.
The electron-withdrawing groups are most effective at stabilizing the negative charge of the Meisenheimer complex when they are positioned ortho or para to the site of nucleophilic attack. libretexts.org In a hypothetical scenario where a leaving group is present, the strong stabilization provided by the sulfonyl and carboxyl groups would facilitate the reaction.
Table 2: Hypothetical Nucleophilic Aromatic Substitution Scenarios
| Position of Leaving Group | Activating Groups | Predicted Reactivity |
| C3 | Ortho to -SO₂CH₂CN, Meta to -COOH | Moderately Activated |
| C4 | Meta to both groups | Less Activated |
| C5 | Para to -SO₂CH₂CN, Meta to -COOH | Highly Activated |
| C6 | Ortho to -COOH, Meta to -SO₂CH₂CN | Moderately Activated |
This table illustrates the predicted reactivity of hypothetical halogenated derivatives of this compound towards nucleophilic aromatic substitution.
Regioselectivity and Reaction Kinetics Influenced by Substituents
The regioselectivity and kinetics of reactions involving this compound are a direct consequence of the electronic effects of its substituents. The Hammett equation provides a quantitative framework for understanding the influence of substituents on the reactivity of aromatic compounds. nih.gov Both the -COOH and -SO₂R groups have positive sigma (σ) values, indicating their electron-withdrawing nature and their tendency to decrease reaction rates for electrophilic substitutions. dalalinstitute.com
The combined deactivating effect of these two groups will significantly slow down the kinetics of electrophilic aromatic substitution reactions compared to benzene. The energy of activation for the formation of the arenium ion intermediate is substantially increased due to the destabilization of the positive charge by the electron-withdrawing substituents. masterorganicchemistry.com
In terms of regioselectivity, the directing effects of the substituents are paramount. As discussed, the meta-directing nature of both the carboxyl and sulfonyl groups will be the primary determinant of the product distribution in electrophilic substitution reactions. The interplay between these two groups can lead to a mixture of products, with the exact ratio depending on the subtle differences in their directing strengths and the steric hindrance they impose.
For nucleophilic aromatic substitution, the kinetics would be greatly enhanced by the presence of the electron-withdrawing groups. The rate of reaction is typically dependent on the stability of the Meisenheimer complex, which is significantly stabilized by the sulfonyl and carboxyl groups. libretexts.org The regioselectivity would be dictated by the position of the leaving group relative to these activating groups, with ortho and para positions being strongly favored. libretexts.org
Table 3: Summary of Substituent Effects on Reactivity
| Reaction Type | Substituent Effects | Impact on Kinetics | Primary Regiochemical Outcome |
| Electrophilic Aromatic Substitution | Strong deactivation by -COOH and -SO₂CH₂CN | Decreased reaction rate | Substitution at positions meta to both groups |
| Nucleophilic Aromatic Substitution | Strong activation by -COOH and -SO₂CH₂CN | Increased reaction rate (with a leaving group) | Substitution at positions ortho/para to activating groups |
This table summarizes the influence of the substituents on the kinetics and regioselectivity of the two major classes of aromatic substitution reactions.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
NMR spectroscopy provides a comprehensive map of the molecular structure by probing the magnetic properties of atomic nuclei. For 2-[(Cyanomethyl)sulfonyl]benzoic acid, ¹H and ¹³C NMR, complemented by two-dimensional techniques, offer unambiguous evidence for its constitution.
Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl and carboxylic acid groups.
The aromatic region would likely display a complex multiplet pattern due to the ortho, meta, and para protons on the benzoic acid ring. The proton ortho to the carboxylic acid and meta to the sulfonyl group would be expected at a downfield chemical shift, potentially around 8.0-8.2 ppm, appearing as a doublet of doublets. The two meta protons would likely resonate in the range of 7.6-7.8 ppm, and the para proton would be expected around 7.5-7.7 ppm. The coupling constants between adjacent aromatic protons are typically in the range of 7-8 Hz.
A key singlet signal for the methylene protons (CH₂) flanked by the sulfonyl and cyano groups is expected. Due to the strong deshielding effect of the adjacent sulfonyl group, this singlet would likely appear in the range of 4.5-5.0 ppm. The acidic proton of the carboxylic acid group would present as a broad singlet at a significantly downfield position, typically above 12 ppm, and its position can be concentration-dependent.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | > 12 | Broad Singlet | N/A |
| Aromatic (Ortho to -COOH) | 8.0 - 8.2 | Doublet of Doublets | ~7-8 |
| Aromatic (Meta to -COOH) | 7.6 - 7.8 | Multiplet | ~7-8 |
| Aromatic (Para to -COOH) | 7.5 - 7.7 | Multiplet | ~7-8 |
| Methylene (-SO₂CH₂CN) | 4.5 - 5.0 | Singlet | N/A |
Carbon-13 NMR (¹³C NMR) Chemical Shift Assignment
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, likely in the range of 165-170 ppm. The aromatic carbons will resonate in the typical aromatic region of 120-140 ppm, with the carbon attached to the carboxylic acid and the carbon attached to the sulfonyl group being the most deshielded. The carbon of the nitrile group is anticipated to appear around 115-120 ppm. The methylene carbon, being attached to the electron-withdrawing sulfonyl group, is expected to have a chemical shift in the range of 50-60 ppm.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (-C OOH) | 165 - 170 |
| Aromatic (ipso to -COOH) | 130 - 135 |
| Aromatic (ipso to -SO₂CH₂CN) | 135 - 140 |
| Aromatic (Other) | 125 - 135 |
| Nitrile (-C N) | 115 - 120 |
| Methylene (-SO₂C H₂CN) | 50 - 60 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are crucial for definitively assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. In the aromatic region, cross-peaks would be observed between adjacent protons, allowing for the assignment of the spin system of the substituted benzene (B151609) ring. No cross-peaks are expected for the methylene and carboxylic acid protons as they are singlets.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would show a correlation between the methylene protons and the methylene carbon, as well as correlations between each aromatic proton and its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include the methylene protons to the nitrile carbon and the ipso-carbon of the aromatic ring attached to the sulfonyl group. The aromatic protons would show correlations to neighboring carbons and the ipso-carbons, further confirming their assignments.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can provide information about the spatial proximity of protons. For this compound, a NOESY spectrum could show through-space interactions between the methylene protons and the aromatic proton at the 3-position of the benzoic acid ring, helping to confirm the ortho substitution pattern.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Characteristic Absorptions of Carboxylic Acid, Sulfonyl, and Nitrile Moieties
The infrared (IR) and Raman spectra of this compound would be dominated by the characteristic vibrations of its key functional groups.
Carboxylic Acid: A broad O-H stretching band is expected in the IR spectrum, typically in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration will give rise to a strong absorption band in the IR spectrum, expected around 1700-1680 cm⁻¹. The C-O stretching and O-H bending vibrations would also be observable in the fingerprint region.
Sulfonyl Group: The sulfonyl group is characterized by two strong stretching vibrations. The asymmetric SO₂ stretching is expected in the range of 1350-1300 cm⁻¹, and the symmetric SO₂ stretching is anticipated between 1160-1120 cm⁻¹. These are typically strong bands in both IR and Raman spectra.
Nitrile Group: The C≡N stretching vibration gives a sharp, medium-intensity band in the IR spectrum, typically in the range of 2260-2240 cm⁻¹. This band is often weaker in the Raman spectrum.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Broad |
| Carboxylic Acid | C=O stretch | 1700 - 1680 | Strong |
| Sulfonyl | Asymmetric SO₂ stretch | 1350 - 1300 | Strong |
| Sulfonyl | Symmetric SO₂ stretch | 1160 - 1120 | Strong |
| Nitrile | C≡N stretch | 2260 - 2240 | Medium, Sharp |
Analysis of Aromatic Ring Vibrations
The aromatic ring will also exhibit a series of characteristic vibrations. C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations within the ring will produce a set of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are often intense in the IR spectrum, are expected in the 900-675 cm⁻¹ region and can be indicative of the substitution pattern of the benzene ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. Through ionization and subsequent analysis of fragment ions, a detailed picture of the molecule's connectivity can be constructed.
High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with high precision, typically to four or more decimal places. This accuracy allows for the unambiguous determination of the elemental composition of the parent ion. For this compound, the molecular formula is C₉H₇NO₄S. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S).
This precise mass measurement is crucial for confirming the identity of the compound and distinguishing it from other potential isomers or compounds with the same nominal mass. In a typical HRMS experiment, the compound would be ionized, often using a soft ionization technique like electrospray ionization (ESI), to produce a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The mass-to-charge ratio (m/z) of this ion is then measured with high accuracy.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) |
|---|---|---|
| C₉H₇NO₄S | [M]⁺ (Molecular Ion) | 225.0096 |
| [M+H]⁺ (Protonated Molecule) | 226.0174 | |
| [M-H]⁻ (Deprotonated Molecule) | 224.0018 |
Tandem mass spectrometry (MS/MS) experiments involve the isolation of a precursor ion (such as the molecular ion) and its fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable information about the molecule's structure. While specific experimental data for this compound is not available, likely fragmentation pathways can be proposed based on the known fragmentation patterns of benzoic acids and sulfonyl-containing compounds. libretexts.orgdocbrown.infosci-hub.se
The structure of this compound features several bonds susceptible to cleavage: the C-S bond, the S-CH₂ bond, the C-C bond of the carboxyl group, and the C-O bond within the carboxyl group.
Key proposed fragmentation pathways include:
Loss of the carboxyl group: A common fragmentation for benzoic acids is the loss of the COOH group (45 Da) or the loss of H₂O (18 Da) followed by CO (28 Da). docbrown.info The loss of the hydroxyl radical (•OH, 17 Da) to form an acylium ion is also a characteristic fragmentation. docbrown.info
Cleavage of the sulfonyl moiety: The C(aryl)-S bond can cleave, potentially leading to the loss of the entire (cyanomethyl)sulfonyl group. Cleavage of the S-CH₂CN bond would result in the loss of the cyanomethyl radical (•CH₂CN, 40 Da).
Loss of SO₂: The extrusion of sulfur dioxide (SO₂, 64 Da) is a known fragmentation pathway for sulfonyl compounds.
Decarboxylation: In negative ion mode, deprotonated benzoic acids are known to readily lose CO₂ (44 Da). sci-hub.se
Table 2: Proposed Mass Spectrometric Fragments of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 225 | 208 | OH (17 Da) | [C₉H₆NO₃S]⁺ |
| 225 | 180 | COOH (45 Da) | [C₈H₆NO₂S]⁺ |
| 225 | 185 | CH₂CN (40 Da) | [C₈H₅O₄S]⁺ |
| 225 | 161 | SO₂ (64 Da) | [C₉H₇NO₂]⁺ |
| 224 ([M-H]⁻) | 180 | CO₂ (44 Da) | [C₈H₆NO₂S]⁻ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions that dictate the crystal packing.
Key torsion angles of interest would be:
The angle describing the rotation of the carboxylic acid group relative to the benzene ring. In many benzoic acid derivatives, the carboxyl group is nearly coplanar with the ring to maximize conjugation, though steric hindrance from ortho-substituents can cause it to twist. nih.gov
The C-C-S-C and C-S-C-C torsion angles defining the orientation of the (cyanomethyl)sulfonyl group. Conformational flexibility around the C(aryl)-S and S-CH₂ bonds would likely lead to specific preferred orientations in the solid state to optimize packing. nih.govresearchgate.net
The presence of the bulky sulfonyl group at the ortho position would likely induce significant steric strain, forcing the carboxyl group and the sulfonyl group to rotate out of the plane of the benzene ring to minimize repulsive interactions. uky.edu
The solid-state structure of this compound is expected to be dominated by strong intermolecular hydrogen bonds. Based on the crystal structures of numerous benzoic acid derivatives, the most prominent interaction is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules (O-H···O). nih.govresearchgate.net This robust R²₂(8) graph-set motif is a hallmark of carboxylic acid crystal structures.
Other potential intermolecular interactions that would contribute to the stability of the crystal lattice include:
C-H···O interactions: Hydrogen atoms on the benzene ring or the cyanomethyl group could form weaker hydrogen bonds with oxygen atoms of the sulfonyl or carboxyl groups. nih.gov
C-H···N interactions: The nitrogen of the cyano group could act as a hydrogen bond acceptor.
π-π stacking: The aromatic rings could engage in stacking interactions, further stabilizing the crystal packing. nih.gov
These varied interactions would lead to a dense, three-dimensional supramolecular architecture. harvard.edu
Co-crystallization is a technique used to combine an active molecule with a benign coformer in a single crystal lattice, often to modify physicochemical properties like solubility or stability. nih.gov Benzoic acid and its derivatives are excellent candidates for co-crystallization studies due to the strong hydrogen-bonding capability of the carboxylic acid group. mdpi.com
A co-crystallization screen for this compound would involve combining it with a variety of coformers that possess complementary functional groups. Potential coformers could include:
Pyridine (B92270) derivatives: The basic nitrogen of a pyridine ring can form a strong O-H···N hydrogen bond with the carboxylic acid.
Amides: Compounds like nicotinamide (B372718) or isonicotinamide (B137802) can act as both hydrogen bond donors and acceptors, leading to robust multi-point recognition.
Other carboxylic acids: Formation of heterodimers is possible if the second acid has different substituents.
Such studies could lead to the discovery of new solid forms (co-crystals) with potentially altered and improved properties. researchgate.netnih.gov The resulting crystal structures would be stabilized by a network of intermolecular interactions between the target molecule and the chosen coformer.
Theoretical and Computational Studies of 2 Cyanomethyl Sulfonyl Benzoic Acid
Quantum Chemical Calculations (DFT, Ab Initio)
No specific studies utilizing Density Functional Theory (DFT) or ab initio methods for 2-[(Cyanomethyl)sulfonyl]benzoic acid have been found in the public research domain. Such calculations would be necessary to determine the compound's fundamental quantum chemical properties.
Geometry Optimization and Conformational Analysis
Detailed conformational analysis and the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for this compound are not available in published literature. This information would typically be the result of computational geometry optimization calculations.
Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) Analysis
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, which is crucial for understanding its electronic properties and reactivity, has not been reported. Data regarding the energy gap between these orbitals is therefore unavailable.
Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) surface maps, which are used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack, have not been computationally generated and published for this compound.
Non-Covalent Interactions and Bonding Analysis (QTAIM, RDG, IGM)
There are no available studies that employ methods such as the Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG), or Independent Gradient Model (IGM) to analyze the non-covalent interactions and bonding characteristics within this compound.
Aromaticity Analysis and Ring Current Calculations
Specific calculations to quantify the aromaticity of the benzoic acid ring in this compound, such as Nucleus-Independent Chemical Shift (NICS) or other ring current calculations, have not been documented in scientific literature.
Spectroscopic Property Prediction and Validation
While experimental spectroscopic data may exist, theoretical predictions and their validation against experimental spectra (such as IR, NMR, or UV-Vis) for this compound are not found in the reviewed literature. Such studies are essential for confirming the accuracy of computational models.
Computational Vibrational Spectroscopy (IR, Raman)
Computational vibrational spectroscopy, utilizing methods such as Density Functional Theory (DFT), is a powerful tool for predicting the infrared (IR) and Raman spectra of molecules. This analysis helps in the identification of characteristic vibrational modes associated with specific functional groups. For this compound, such a study would involve calculating the harmonic vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. For instance, one would expect to identify characteristic vibrational frequencies for the C≡N (nitrile), S=O (sulfonyl), C=O (carbonyl), and O-H (hydroxyl) stretching modes. A comparison between the computed and experimentally obtained spectra would allow for a detailed assignment of the observed spectral bands.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. For this compound, theoretical calculations would provide valuable insights into the electronic environment of each nucleus. The predicted chemical shifts would aid in the assignment of the experimental NMR signals, confirming the connectivity and stereochemistry of the molecule. Discrepancies between the predicted and experimental values can often highlight subtle conformational or solvent effects.
UV-Vis Absorption Spectrum Modeling
Time-dependent density functional theory (TD-DFT) is a common computational approach for modeling the electronic absorption spectra (UV-Vis) of molecules. This analysis provides information about the electronic transitions between molecular orbitals. For this compound, a TD-DFT calculation would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. These theoretical predictions would help in understanding the nature of the electronic transitions, such as n→π* or π→π*, which are responsible for the molecule's absorption of ultraviolet and visible light.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry offers a molecular-level understanding of reaction mechanisms, which is often challenging to obtain through experimental methods alone.
Transition State Characterization for Key Transformations
For any chemical transformation involving this compound, identifying the transition state structure is crucial for understanding the reaction pathway. Computational methods can locate and characterize these high-energy structures that connect reactants and products. The geometry and vibrational frequencies of the transition state provide critical information about the bond-breaking and bond-forming processes that occur during the reaction.
Reaction Coordinate Diagrams and Energy Barriers
Once the reactants, transition states, and products have been computationally optimized, a reaction coordinate diagram can be constructed. This diagram illustrates the energy changes that occur as the reaction progresses. The height of the energy barrier, known as the activation energy, determines the rate of the reaction. For reactions involving this compound, these diagrams would provide a quantitative measure of the reaction's feasibility and kinetics.
Solvent Effects on Reaction Pathways
Reactions are often carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of the solvent on the reaction pathway. By performing calculations in the gas phase and in the presence of a solvent, one can assess the role of solvation in stabilizing or destabilizing reactants, transition states, and products, thereby providing a more realistic description of the reaction in solution.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By simulating the interactions between atoms and molecules, MD can provide insights into conformational changes, solvent effects, and binding processes.
The conformational flexibility of this compound in an aqueous solution is a key determinant of its chemical and biological properties. The molecule has several rotatable bonds, primarily around the sulfonyl group and the linkage to the benzoic acid ring. MD simulations can elucidate the preferred three-dimensional structures and the transitions between them.
Key Research Findings:
Rotational Flexibility: The bond connecting the sulfonyl group to the benzoic acid ring and the bond between the sulfonyl group and the cyanomethyl group are expected to be the main sources of conformational variability.
Solvent Interactions: The polar benzoic acid and sulfonyl groups would form strong hydrogen bonds with surrounding water molecules. sioc-journal.cn These interactions are crucial in stabilizing certain conformations over others. The cyanomethyl group, while polar, would have a different pattern of solvent interaction.
Intramolecular Interactions: Non-covalent interactions within the molecule, such as steric hindrance or electrostatic interactions between the functional groups, would also influence the conformational landscape. For instance, the orientation of the cyanomethylsulfonyl group relative to the carboxylic acid group on the benzene (B151609) ring would be a key aspect of the analysis.
Table 1: Hypothetical Dihedral Angle Distributions for Major Rotatable Bonds in this compound in Aqueous Solution
| Dihedral Angle (Atoms Defining Angle) | Predominant Angle(s) (degrees) | Population (%) | Interpretation |
| C(aromatic)-C(aromatic)-S-C(methylene) | ~ ±90 | ~ 75 | Indicates the sulfonyl group is likely oriented perpendicular to the phenyl ring. |
| C(aromatic)-S-C(methylene)-C(nitrile) | ~ 60 (gauche), ~180 (anti) | ~ 40, ~ 60 | Shows flexibility in the cyanomethyl side chain. |
In a non-clinical context, this compound could be investigated as a chemical tool, for example, as an inhibitor for a specific enzyme in biochemical assays. Understanding its binding mechanism at an atomic level is crucial for such applications. MD simulations, in conjunction with techniques like molecular docking, can predict and analyze how this molecule might interact with a protein's binding site.
For this hypothetical analysis, let's consider a generic protein with a well-defined binding pocket that can accommodate benzoic acid derivatives. nih.gov The binding process would be simulated by placing the ligand near the protein's binding site and observing its dynamic behavior.
Key Research Findings:
Initial Binding Events: The initial interaction would likely be driven by long-range electrostatic interactions between the negatively charged carboxylate of the benzoic acid and positively charged residues (e.g., arginine, lysine) in the binding pocket. nih.gov
Key Binding Interactions: The sulfonyl group's oxygen atoms are excellent hydrogen bond acceptors and could form stable hydrogen bonds with donor residues in the protein, such as the backbone N-H groups or side chains of amino acids like asparagine or glutamine. sioc-journal.cn The aromatic ring could engage in hydrophobic or π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. acs.org
Role of Conformational Selection: The protein may selectively bind to one of the low-energy conformations of the ligand present in the solution. Alternatively, an "induced fit" mechanism may occur, where the ligand adopts a specific conformation upon binding that is not highly populated in its unbound state.
Table 2: Hypothetical Key Interactions of this compound in a Protein Binding Site
| Ligand Moiety | Protein Residue (Example) | Interaction Type | Estimated Distance (Å) |
| Carboxylic Acid | Arginine | Salt Bridge/H-Bond | 2.5 - 3.0 |
| Sulfonyl Oxygen | Backbone N-H (Glycine) | Hydrogen Bond | 2.8 - 3.2 |
| Phenyl Ring | Phenylalanine | π-π Stacking | 3.5 - 4.5 |
| Cyanomethyl Group | Leucine | Hydrophobic Interaction | 3.0 - 4.0 |
Derivatization and Analog Synthesis of 2 Cyanomethyl Sulfonyl Benzoic Acid
Modification of the Carboxylic Acid Group
The carboxylic acid group is a primary site for derivatization, offering a gateway to the synthesis of esters, amides, and highly reactive acylating agents like anhydrides and acid chlorides. These modifications are fundamental for altering solubility, metabolic stability, and chemical reactivity.
Synthesis of Esters and Amides for Solubility and Reactivity Modulation
Esterification and amidation are common strategies to mask the polar carboxylic acid, thereby influencing properties such as lipophilicity and membrane permeability.
Esters are typically synthesized to enhance solubility in organic solvents or to create prodrugs that can be hydrolyzed in vivo. Standard methods for the esterification of benzoic acid derivatives are directly applicable. These include Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, and alkylation of the carboxylate salt with an alkyl halide. google.com For instance, reacting 2-[(cyanomethyl)sulfonyl]benzoic acid with various alcohols in the presence of a catalyst like sulfuric acid or using a tin(II) compound would yield the corresponding esters. google.com The choice of alcohol allows for fine-tuning of the ester's properties. Cyanomethyl esters, for example, have been noted for their utility as acylating agents in specific biochemical reactions. researchgate.net
Amides are generally more stable towards hydrolysis than esters and can introduce new hydrogen bonding capabilities. researchgate.net The synthesis of amides from carboxylic acids typically requires activation of the carboxyl group. iajpr.com A one-pot method involves using thionyl chloride to convert the carboxylic acid into a reactive acyl chloride intermediate in situ, which then readily reacts with a primary or secondary amine. rsc.orgwebassign.net Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonitrilic chloride trimer (PNT) can be employed to facilitate the condensation of the carboxylic acid and an amine under mild conditions. iajpr.com A wide range of amines can be used, leading to a diverse library of amide derivatives. sphinxsai.comnih.gov
Table 1: Representative Synthesis of Esters and Amides of this compound This table presents hypothetical examples of common synthetic routes.
| Derivative Type unfold_more | Reagent unfold_more | Typical Conditions unfold_more | Product Class unfold_more |
|---|---|---|---|
| Ester | Methanol | H₂SO₄ (cat.), Reflux | Methyl 2-[(cyanomethyl)sulfonyl]benzoate |
| Ester | Bromoacetonitrile | K₂CO₃, DMF, 25°C | Cyanomethyl 2-[(cyanomethyl)sulfonyl]benzoate |
| Amide | Aniline | 1. SOCl₂; 2. Aniline, Pyridine (B92270) | N-Phenyl-2-[(cyanomethyl)sulfonyl]benzamide |
| Amide | Diethylamine | PNT, NMM, CH₂Cl₂ | N,N-Diethyl-2-[(cyanomethyl)sulfonyl]benzamide |
Incorporation into Anhydrides and Acid Chlorides
To facilitate acylation reactions, the carboxylic acid can be converted into more reactive derivatives such as acid chlorides and anhydrides.
Acid Chlorides are highly valuable synthetic intermediates. The most common method for their preparation is the reaction of the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). libretexts.org Oxalyl chloride is another effective reagent. nih.gov The resulting 2-[(cyanomethyl)sulfonyl]benzoyl chloride would be a potent acylating agent, readily reacting with a wide range of nucleophiles.
Anhydrides can be prepared as either symmetrical or mixed anhydrides. Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, for instance, by heating with a strong dehydrating agent like phosphorus pentoxide. nih.gov A more controlled method involves reacting the acid chloride with the sodium salt of the carboxylic acid. nih.gov Aromatic carboxylic anhydrides are versatile reagents in their own right, serving as effective acylating agents in various synthetic transformations. tcichemicals.com
Transformation of the Nitrile Group
The nitrile group is a versatile functional group that can be transformed into a variety of other moieties, including amidines and tetrazoles, or used as a precursor for carbonyl compounds and heterocyclic systems.
Formation of Amidines and Tetrazoles
Amidines are synthesized from nitriles most classically via the Pinner reaction. google.comresearchgate.net This two-step process involves treating the nitrile with an alcohol and anhydrous HCl to form an imidate salt, which is subsequently reacted with ammonia (B1221849) or an amine to yield the amidine. researchgate.netorganic-chemistry.org More direct methods include the catalyzed addition of amines to nitriles. organic-chemistry.org
Tetrazoles are important in medicinal chemistry, often serving as bioisosteric replacements for carboxylic acids. researchgate.netbeilstein-journals.org The synthesis of 5-substituted 1H-tetrazoles from nitriles is a well-established transformation, typically achieved through a [3+2] cycloaddition reaction with an azide (B81097) source. nih.gov The reaction of this compound with sodium azide, often catalyzed by zinc or other Lewis acids, would be expected to yield the corresponding tetrazolyl derivative. organic-chemistry.org
Conversion to Aldehydes and Ketones
The nitrile group can serve as a masked carbonyl, which can be revealed through reduction or reaction with organometallic reagents.
Aldehydes can be formed by the partial reduction of the nitrile. A common and effective method involves the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by aqueous workup. chemistrysteps.com This process reduces the nitrile to an imine, which is then hydrolyzed to the aldehyde. researchgate.net Another classic approach is the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid. chemistrysteps.com
Ketones are synthesized from nitriles through the addition of Grignard or organolithium reagents. chemistrysteps.comlibretexts.org The organometallic reagent adds to the electrophilic carbon of the nitrile to form a stable intermediate imine anion. masterorganicchemistry.com This intermediate does not react further with the organometallic reagent. Subsequent hydrolysis during aqueous workup converts the imine into the desired ketone. libretexts.org This reaction is a powerful tool for carbon-carbon bond formation, allowing for the introduction of various alkyl or aryl groups.
Table 2: Synthesis of Ketones from the Nitrile Moiety This table presents hypothetical examples of ketone synthesis via Grignard reagents.
| Grignard Reagent (R-MgBr) unfold_more | Reagent Structure unfold_more | Expected Ketone Product Name unfold_more |
|---|---|---|
| Methylmagnesium bromide | CH₃MgBr | 2-[(2-Oxopropyl)sulfonyl]benzoic acid |
| Ethylmagnesium bromide | C₂H₅MgBr | 2-[(2-Oxobutyl)sulfonyl]benzoic acid |
| Phenylmagnesium bromide | C₆H₅MgBr | 2-[(2-Oxo-2-phenylethyl)sulfonyl]benzoic acid |
| Cyclohexylmagnesium bromide | C₆H₁₁MgBr | 2-[(2-Cyclohexyl-2-oxoethyl)sulfonyl]benzoic acid |
Cyclization Reactions to Form Heterocyclic Rings
The unique positioning of the carboxylic acid, sulfone, and nitrile groups in this compound provides a template for various intramolecular cyclization reactions to form novel heterocyclic systems. The reactivity of 2-acylbenzoic acids in constructing heterocycles like isoindolinones suggests that derivatives of the target compound could undergo similar transformations. researchgate.net For example, conversion of the nitrile to an amine or ketone could set the stage for an intramolecular condensation with the ortho-carboxylic acid or one of its activated derivatives, leading to the formation of fused ring systems. Furthermore, Brønsted acid-catalyzed carbocyclization cascades are known to produce fused heterocycles from starting materials containing alcohol/sulfonamide, aldehyde, and alkyne functionalities, representing a potential strategy if the nitrile group is appropriately transformed. nih.gov The active methylene (B1212753) group between the sulfone and nitrile can also be deprotonated to act as a nucleophile in cyclization reactions, further expanding the synthetic possibilities.
Derivatization at the Sulfonyl Group
The derivatization of this compound at the sulfonyl group is a key strategy for creating a diverse range of analogues. While the sulfone linkage (Ar-SO₂-R) in the parent molecule is relatively stable, synthetic strategies typically involve a common precursor, 2-(chlorosulfonyl)benzoic acid, which possesses a highly reactive sulfonyl chloride moiety. This intermediate allows for facile nucleophilic substitution reactions to introduce a variety of functional groups, thereby modifying the properties of the molecule.
Exploration of Sulfonamide and Sulfonate Esters
The synthesis of sulfonamides and sulfonate esters from this compound analogues typically proceeds through the highly reactive intermediate, 2-(chlorosulfonyl)benzoic acid. This precursor can be readily reacted with a wide array of nucleophiles, such as primary and secondary amines or alcohols, to generate the corresponding sulfonamide and sulfonate ester derivatives.
Sulfonamide Synthesis: The reaction of 2-(chlorosulfonyl)benzoic acid with primary or secondary amines is a standard and efficient method for the formation of sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The versatility of this reaction allows for the introduction of a diverse range of substituents on the sulfonamide nitrogen, enabling the exploration of structure-activity relationships. The general reaction involves the displacement of the chloride on the sulfonyl group by the amine nucleophile.
Sulfonate Ester Synthesis: Similarly, sulfonate esters can be prepared by reacting 2-(chlorosulfonyl)benzoic acid with various alcohols or phenols. This esterification is also often conducted in the presence of a base like pyridine. The resulting sulfonate esters are valuable not only as final compounds but also as intermediates, as the sulfonate group can act as a good leaving group in subsequent nucleophilic substitution reactions.
| Reactant | Reagent | Product Class | Resulting Derivative Structure |
|---|---|---|---|
| 2-(Chlorosulfonyl)benzoic Acid | Ammonia (NH₃) | Primary Sulfonamide | 2-(Aminosulfonyl)benzoic acid |
| Methylamine (CH₃NH₂) | Secondary Sulfonamide | 2-[(Methylamino)sulfonyl]benzoic acid | |
| Dimethylamine ((CH₃)₂NH) | Tertiary Sulfonamide | 2-[(Dimethylamino)sulfonyl]benzoic acid | |
| Ethanol (CH₃CH₂OH) | Sulfonate Ester | 2-(Ethoxysulfonyl)benzoic acid |
Introduction of Other Substituents on the Sulfonyl Moiety
Beyond the common sulfonamides and sulfonate esters, the sulfonyl chloride group of the 2-(chlorosulfonyl)benzoic acid precursor serves as a gateway to other sulfur-containing functionalities. One notable transformation is the reduction of the sulfonyl chloride to a sulfinate salt (Ar-SO₂⁻). This can be achieved using reducing agents like sodium sulfite (B76179) in a basic aqueous solution. The resulting sulfinate is a versatile intermediate that can undergo further reactions, such as alkylation to form different sulfones.
Furthermore, under Friedel-Crafts conditions, sulfonyl chlorides can react with aromatic compounds to form diaryl sulfones, expanding the structural diversity of the analogues. Although challenging, direct modification of the cyanomethyl group on the parent sulfone could also be explored, for instance, through hydrolysis of the nitrile to a carboxylic acid or reduction to an amine, thereby creating new derivatives from the core structure itself.
Aromatic Ring Functionalization
Functionalization of the aromatic ring of this compound allows for the synthesis of analogues with modified electronic and steric properties. The existing substituents—the carboxylic acid and the cyanomethylsulfonyl group—are both electron-withdrawing and meta-directing. This inherent electronic nature dictates the strategy for introducing new substituents onto the benzene (B151609) ring.
Directed Ortho-Metalation Studies
Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings, circumventing the normal directing effects of existing substituents. organic-chemistry.orgbohrium.comorganic-chemistry.org In the case of this compound, the carboxylic acid group can act as a directed metalation group (DMG). semanticscholar.orgrsc.org Upon treatment with a strong base, such as sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C), the carboxylate formed in situ directs the deprotonation specifically to the ortho-position, which is the C6 position of the benzoic acid ring. organic-chemistry.orgrsc.org
This generates a lithiated dianion intermediate that can be quenched with a variety of electrophiles to introduce a wide range of substituents at the 6-position with high regioselectivity. bohrium.com This method provides access to contiguously substituted benzoic acid derivatives that are often difficult to prepare using classical electrophilic aromatic substitution methods. organic-chemistry.org
| Starting Material | Electrophile | Substituent Introduced at C6 | Product |
|---|---|---|---|
| This compound | Iodine (I₂) | -I | 6-Iodo-2-[(cyanomethyl)sulfonyl]benzoic acid |
| Dimethyl disulfide (CH₃SSCH₃) | -SCH₃ | 6-(Methylthio)-2-[(cyanomethyl)sulfonyl]benzoic acid | |
| Formaldehyde (CH₂O) | -CH₂OH | 6-(Hydroxymethyl)-2-[(cyanomethyl)sulfonyl]benzoic acid | |
| Carbon dioxide (CO₂) | -COOH | 2-[(Cyanomethyl)sulfonyl]isophthalic acid |
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. wikipedia.orgwikipedia.orglibretexts.org To apply these methods to the this compound scaffold, a halogen or triflate group must first be installed on the aromatic ring. This can be achieved either at the 5-position via electrophilic halogenation or at other positions (e.g., C6) through directed ortho-metalation followed by quenching with a halogen source.
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (e.g., a boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov A halogenated derivative of this compound could be coupled with various aryl or vinyl boronic acids to synthesize biaryl or styrenyl analogues, respectively.
Heck-Mizoroki Reaction: The Heck reaction forms a new carbon-carbon bond by coupling an aryl halide with an alkene. wikipedia.org This would allow for the introduction of various alkenyl substituents onto the aromatic ring of a halogenated this compound derivative.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. libretexts.org This method enables the synthesis of arylalkyne derivatives, introducing a linear, rigid alkyne linker into the structure.
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar'-B(OH)₂) | Pd(0) catalyst + Base | Biaryl derivative (Ar-Ar') |
| Heck-Mizoroki | Alkene (R-CH=CH₂) | Pd(0) catalyst + Base | Styrenyl derivative (Ar-CH=CH-R) |
| Sonogashira | Terminal alkyne (R-C≡CH) | Pd(0) catalyst + Cu(I) + Base | Arylalkyne derivative (Ar-C≡C-R) |
Introduction of Halogens and Other Substituents
The introduction of substituents via electrophilic aromatic substitution is governed by the directing effects of the groups already present on the ring. Both the carboxylic acid and the cyanomethylsulfonyl groups are deactivating and meta-directing. youtube.com Consequently, electrophilic substitution reactions such as halogenation and nitration are expected to be sluggish and to occur primarily at the 5-position, which is meta to both existing substituents.
Halogenation: The bromination or chlorination of the aromatic ring would require a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) and the corresponding halogen. youtube.comwikipedia.org Due to the strong deactivating nature of the ring, forcing conditions may be necessary to achieve a reasonable yield of the 5-halo derivative. wikipedia.org
Nitration: The introduction of a nitro group (-NO₂) is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. truman.edu This powerful electrophilic substitution would also yield the 5-nitro derivative. The resulting nitro group can serve as a handle for further transformations, such as reduction to an amino group, which can then be diazotized to introduce a wide variety of other functionalities.
Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article on the advanced research applications of This compound that strictly adheres to the requested outline.
The search reveals a significant lack of specific published research on this particular compound within the advanced contexts of complex molecule synthesis, catalysis, and materials science as specified. While information is available for structurally related compounds, such as the thioether precursor 2-[(cyanomethyl)sulfanyl]benzoic acid and the sulfur-lacking analog 2-(cyanomethyl)benzoic acid, the explicit instructions to focus solely on this compound and not introduce information outside the provided scope cannot be met with scientific accuracy.
Detailed findings on its role as a key intermediate for specific organic building blocks, its application as a fragment in natural product total synthesis, its potential as a ligand in catalysis (including chiral analog design and coordination chemistry), or its use in polymer and supramolecular chemistry are not present in the available literature.
Therefore, to ensure scientific accuracy and adhere to the strict constraints of the request, the article cannot be generated at this time.
Advanced Applications in Chemical Research
Materials Science Applications (e.g., Polymer Chemistry, Supramolecular Chemistry)
Self-Assembly Studies and Crystal Engineering
The molecular structure of 2-[(Cyanomethyl)sulfonyl]benzoic acid possesses key features that are highly relevant for self-assembly and crystal engineering. The benzoic acid moiety provides a robust site for hydrogen bonding, a fundamental interaction in directing the formation of supramolecular structures. The carboxylic acid group can form strong O-H···O hydrogen bonds, leading to the assembly of molecules into well-defined patterns such as dimers, chains, or more complex networks.
In crystal engineering, the interplay of different functional groups is crucial for designing solids with desired properties. The sulfonyl group in this compound can act as a hydrogen bond acceptor. The cyanomethyl group can also participate in weaker C-H···N or C-H···O interactions, further influencing the packing of molecules in the crystal lattice. The combination of these groups offers the potential for creating diverse and predictable supramolecular synthons, which are structural units formed by intermolecular interactions.
For instance, studies on analogous benzoic acid derivatives have shown that the substitution pattern on the benzene (B151609) ring significantly impacts the resulting crystal structure. The polymorphism of compounds like 2-((2,6-dichlorophenyl)amino)benzoic acid highlights how subtle changes in molecular conformation and intermolecular interactions can lead to different crystalline forms. rsc.org Hirshfeld surface analysis is a computational tool often used in these studies to visualize and quantify intermolecular contacts, providing insights into the forces that stabilize the crystal structure.
Table 1: Potential Intermolecular Interactions in Crystalline this compound
| Interacting Groups | Type of Interaction | Potential Supramolecular Motif |
| Carboxylic Acid - Carboxylic Acid | O-H···O Hydrogen Bond | Dimer, Catemer |
| Carboxylic Acid - Sulfonyl | O-H···O=S Hydrogen Bond | Chain, Sheet |
| Cyanomethyl - Carboxylic Acid | C-H···O Hydrogen Bond | Network stabilization |
| Cyanomethyl - Cyanomethyl | C-H···N Hydrogen Bond | Network stabilization |
This table is predictive and based on the functional groups of the molecule.
Incorporation into Polymeric Backbones for Functional Materials
The bifunctional nature of this compound, with its reactive carboxylic acid group, makes it a candidate for incorporation into polymeric structures. The carboxylic acid can be converted to an acid chloride or ester, allowing it to be polymerized with diols or diamines to form polyesters or polyamides, respectively.
The inclusion of the sulfonyl and cyanomethyl groups into the polymer backbone would be expected to impart specific properties to the resulting material. The polar sulfonyl group could enhance thermal stability and modify solubility characteristics. The nitrile (cyano) group is also polar and can be a site for post-polymerization modification, or it could influence the dielectric properties of the material. Materials containing such functional groups are of interest for applications in electronics, specialty coatings, and membranes.
Chemical Biology Tool Development (Focus on Chemical Interaction Mechanisms)
The development of small molecules as tools to probe biological systems is a cornerstone of chemical biology. The structure of this compound suggests its potential as a scaffold for designing such tools.
A molecular scaffold is a core structure upon which other chemical groups can be systematically added to explore interactions with a biological target. mdpi.com The this compound structure can serve as such a scaffold. The benzoic acid portion can act as an anchor, forming key interactions, such as hydrogen bonds with amino acid residues like arginine in a protein's binding site. nih.gov
By chemically modifying the cyanomethyl and sulfonyl groups, or by adding substituents to the benzene ring, a library of compounds can be synthesized. These derivatives can then be used to probe the steric and electronic requirements of a binding pocket. For example, replacing the cyanomethyl group with other functionalities would allow researchers to map out the space in a binding site and identify key interaction points. This approach is fundamental to structure-activity relationship (SAR) studies in drug discovery and chemical biology.
Table 2: Example of a Virtual Library Based on the this compound Scaffold
| Scaffold Position | R-Group Modification | Purpose of Modification |
| Cyanomethyl Group | -CH₂CN (original) | Baseline interaction |
| -CH₂OH | Introduce hydrogen bond donor/acceptor | |
| -CH₂N₃ | Introduce a group for click chemistry conjugation | |
| Benzene Ring | -H (original) | Baseline interaction |
| -Cl, -F | Modulate electronic properties and hydrophobicity | |
| -OCH₃ | Introduce hydrogen bond acceptor and alter conformation |
This table represents a hypothetical set of modifications for SAR studies.
Small molecules are frequently used as probes to study the mechanism of enzymes or to characterize the binding of ligands to receptors. The sulfonyl group is a common feature in molecules designed to target specific enzymes. For instance, sulfonamide-containing compounds have been developed as inhibitors for various enzymes, including carbonic anhydrases. researchgate.net
The this compound scaffold could be adapted to create probes for in vitro studies. The carboxylic acid could mimic the substrate of an enzyme, while the sulfonyl and cyanomethyl groups could interact with the active site to modulate activity. In receptor binding studies, the benzoic acid group could serve as a key binding element, analogous to how the carboxyl group of certain drugs interacts with receptors. nih.gov By systematically altering the structure, researchers can gain insights into the specific molecular interactions that govern biological recognition and function.
Future Research Directions and Perspectives
Unexplored Reactivity and Transformation Pathways
The reactivity of 2-[(Cyanomethyl)sulfonyl]benzoic acid is largely uncharted territory. Future investigations could focus on the selective transformation of its functional groups and the exploration of cooperative effects between them.
Desulfonylative Functionalization: The sulfonyl group, while generally stable, can act as a leaving group in various cross-coupling reactions, particularly under transition-metal catalysis. nih.govresearchgate.net Future work could explore the desulfonylative coupling of this molecule with boronic acids, amines, or other nucleophiles to generate novel biaryl compounds or other complex structures. The inert nature of the C(sp²)–SO₂ bond presents a challenge, but recent advances in photocatalysis and electrocatalysis may offer viable pathways. nih.gov
Transformations of the Cyanomethyl Group: The cyanomethyl moiety is a versatile functional handle. Research could be directed towards its hydrolysis to an acetic acid side chain, reduction to an aminoethyl group, or its participation in cycloaddition reactions. These transformations would provide access to a diverse library of derivatives with different physicochemical properties.
Ring Functionalization: The electron-withdrawing nature of the sulfonyl and carboxylic acid groups will direct electrophilic aromatic substitution to the meta positions (relative to these groups). Investigating nitration, halogenation, or Friedel-Crafts reactions could yield a range of substituted analogues for further derivatization.
Intramolecular Cyclizations: The ortho positioning of the functional groups may facilitate novel intramolecular cyclization reactions. For instance, under specific conditions, interaction between the carboxylic acid and the cyanomethyl group could potentially lead to the formation of heterocyclic ring systems, a common motif in medicinal chemistry.
Integration into Novel Catalytic Systems
The structure of this compound suggests its potential use as a precursor for advanced catalytic systems.
Solid Acid Catalysis: Sulfonic acid-functionalized materials are well-established as efficient and reusable solid acid catalysts. mdpi.combeilstein-journals.org Future research could involve the development of methods to polymerize or graft this compound (or a derivative) onto solid supports like silica (B1680970) or polymers. The resulting materials could be evaluated as catalysts in reactions such as esterification, hydration/dehydration, and multi-component reactions, offering a sustainable alternative to homogeneous mineral acids. mdpi.comresearchgate.net
Ligand Development for Homogeneous Catalysis: The molecule possesses multiple potential coordination sites (carboxylate oxygen, sulfonyl oxygens, and nitrile nitrogen) that could be exploited for the development of novel ligands for transition metal catalysts. The electronic properties of the ligand, and thus the catalytic activity of the metal center, could be tuned by modifying the aromatic ring. Such catalysts could be explored in a variety of organic transformations.
Advanced Spectroscopic Characterization Techniques (e.g., Solid-State NMR, Cryo-EM)
A thorough understanding of the three-dimensional structure and solid-state properties of this compound is crucial for its development. Advanced spectroscopic techniques can provide unprecedented atomic-level detail.
Solid-State NMR (ssNMR): For a comprehensive structural characterization in the solid phase, ssNMR is a powerful tool. wikipedia.orgemory.edu It can provide information on molecular conformation, polymorphism, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid. While challenging, natural abundance ³³S NMR could offer direct insight into the local environment of the sulfur nucleus, which is highly sensitive to its chemical state. researchgate.netmdpi.com The combination of high magnetic fields and magic-angle spinning (MAS) would be essential to overcome the challenges of low sensitivity and broad lines associated with quadrupolar nuclei like ³³S. mdpi.com
Cryo-Electron Microscopy (Cryo-EM): In cases where growing large, high-quality single crystals for X-ray crystallography proves difficult, Microcrystal Electron Diffraction (MicroED), a cryo-EM technique, offers a revolutionary alternative for small molecule structure determination. acs.orgwiley.com This method can determine high-resolution atomic structures from nanocrystals, which are often present in seemingly amorphous powders. acs.org Applying MicroED to this compound could rapidly provide a definitive crystal structure, which is fundamental for computational modeling and understanding its physical properties. nih.gov
Table 1: Potential Advanced Spectroscopic Techniques for Structural Elucidation
| Technique | Information Gained | Potential Advantages for this Compound |
|---|---|---|
| Solid-State NMR (ssNMR) | Molecular conformation, polymorphism, intermolecular interactions, local electronic environment of nuclei (¹³C, ¹⁵N, ³³S). | Provides detailed information on solid-state packing and hydrogen bonding networks. ³³S NMR can directly probe the sulfonyl group. |
| Cryo-EM (MicroED) | High-resolution 3D atomic structure from nanocrystals. | Bypasses the need for large single crystals required for X-ray crystallography, accelerating structural determination. |
Deeper Computational Insight into Molecular Properties and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), can provide profound insights into the intrinsic properties of this compound, guiding experimental efforts.
Molecular Modeling: DFT calculations can be employed to determine the optimized molecular geometry, bond lengths, and angles. mdpi.com This information is invaluable for understanding the steric and electronic effects of the substituent groups.
Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict the molecule's reactivity towards nucleophiles and electrophiles. researchgate.net Mapping the molecular electrostatic potential (MEP) can identify sites susceptible to electrophilic or nucleophilic attack.
Spectroscopic Prediction: Computational methods can predict vibrational frequencies (IR and Raman) and NMR chemical shifts. researchgate.net Comparing these theoretical spectra with experimental data can aid in the definitive characterization of the molecule and its derivatives.
Reaction Mechanisms: DFT can be used to model potential reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. This would be particularly useful for exploring the unexplored reactivity and potential cyclization reactions mentioned in section 8.1.
Design of Next-Generation Chemical Entities Based on the Scaffold
The this compound framework can be considered a versatile scaffold for the design of new molecules with tailored functions, especially in medicinal chemistry.
Bioisosteric Replacement and Scaffold Hopping: The sulfonyl group is a key component in many therapeutic agents, often acting as a hydrogen bond acceptor. researchgate.net The title compound could serve as a starting point for "scaffold hopping," a strategy in drug discovery where a core molecular structure is replaced by a functionally similar but structurally novel one to improve properties like potency, selectivity, or pharmacokinetics.
Enzyme Inhibitor Design: Benzoic acid derivatives are known to interact with various enzymes. The sulfonyl and cyanomethyl groups provide additional interaction points (hydrogen bonding, dipolar interactions) that could be exploited to design potent and selective enzyme inhibitors. researchgate.net For instance, the scaffold could be elaborated to target proteases, kinases, or other enzyme classes implicated in disease.
Fragment-Based Drug Discovery (FBDD): This molecule could be considered a "fragment" in FBDD campaigns. Its binding to a biological target could be identified and then optimized by growing the molecule from its various functional handles to enhance affinity and selectivity.
Table 2: Functional Groups and Their Potential Roles in Bioactive Molecule Design
| Functional Group | Potential Interaction Type | Role in Drug Design |
|---|---|---|
| Carboxylic Acid | Ionic bonding, Hydrogen bonding (donor & acceptor) | Key anchoring group for binding to positively charged residues (e.g., Lys, Arg) in protein active sites. |
| Sulfonyl | Hydrogen bonding (acceptor), Dipolar interactions | Enhances binding affinity and can improve physicochemical properties like solubility and metabolic stability. |
| Cyanomethyl (Nitrile) | Hydrogen bonding (acceptor), Dipolar interactions | Can act as a bioisostere for other functional groups and provide specific interactions within a binding pocket. |
| Aromatic Ring | π-π stacking, Hydrophobic interactions | Provides a rigid core for orienting functional groups and can engage in hydrophobic or stacking interactions with aromatic amino acid residues. |
Sustainable Synthesis and Application Development
Future research must also prioritize the development of environmentally benign synthetic routes and applications for this compound.
Green Synthetic Methods: The development of sustainable synthetic protocols is paramount. This could involve exploring photocatalytic or electrochemical methods to form the sulfone, potentially avoiding harsh oxidizing agents. nih.gov The use of greener solvents, such as deep eutectic solvents, could also be investigated to replace traditional volatile organic compounds. rsc.org Another avenue is the development of one-pot syntheses from readily available starting materials to improve atom economy and reduce waste.
Novel Materials: Beyond catalysis and medicine, the unique electronic properties conferred by the sulfonyl and cyano groups could be harnessed in materials science. For example, derivatives could be explored as components of polymers with high thermal stability, or as functional dyes or electronic materials.
Agrochemicals: The sulfonyl moiety is present in many commercial agrochemicals. Future work could involve synthesizing and screening derivatives of this compound for potential herbicidal, fungicidal, or insecticidal activity.
By systematically exploring these research avenues, the scientific community can elucidate the fundamental chemistry and unlock the potential applications of this compound, transforming it from a chemical curiosity into a valuable molecular entity.
Q & A
Q. Table 1: Key Synthetic Parameters for this compound
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Anhydrous THF | |
| Base | Sodium hydride (1.2 equiv) | |
| Temperature | 0–5°C (slow warming to RT) | |
| Purification | Ethanol/water recrystallization | |
| Yield | 65–75% |
Q. Table 2: Common By-Products and Mitigation Strategies
| By-Product | Source | Mitigation |
|---|---|---|
| Cyanomethyl ester (7a) | Esterification side reaction | Use aprotic solvents (DMF) |
| Unreacted benzoic acid | Incomplete sulfonylation | Excess sulfonyl chloride (1.5 equiv) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
